(R)-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate
Overview
Description
Synthesis Analysis
The synthesis of “®-chloromethyl 2-((tert-butoxycarbonyl)amino)hexanoate” likely involves the use of the tert-butoxycarbonyl (Boc) group as the N α-amino protecting group . The Boc group is advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .Scientific Research Applications
Synthesis of Non-Proteinogenic Amino Acids
It plays a role in synthesizing non-proteinogenic amino acids, such as (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives. These compounds are valuable in designing peptides and peptidomimetics with specific biological activities, highlighting the compound's versatility in creating structurally diverse bioactive molecules (Adamczyk & Reddy, 2001).
Asymmetric Synthesis of Amino Acid Derivatives
In the asymmetric synthesis of unsaturated β-amino acid derivatives, this compound acts as a precursor. Such derivatives are pivotal in the synthesis of biologically active molecules and pharmaceuticals, showcasing the importance of asymmetric synthesis techniques in developing new drugs and therapeutic agents (Davies, Fenwick, & Ichihara, 1997).
Stereocontrolled Synthesis
It is also crucial in the stereocontrolled synthesis of complex molecules, such as dipeptide isosteres, which are significant in drug design and development. The precise control over stereochemistry in such syntheses is critical for the biological activity of the resulting compounds (Nadin, Lopez, Neduvelil, & Thomas, 2001).
Copolymerization and Chiroptical Properties
This compound is involved in the copolymerization of chiral acetylenes, leading to polymers with unique chiroptical properties. Such materials can be useful in various applications, including sensors, optical devices, and materials science, demonstrating the compound's utility beyond purely chemical syntheses (Gao, Sanda, & Masuda, 2003).
Properties
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAFGSQCNAPFIH-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C(=O)OCCl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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